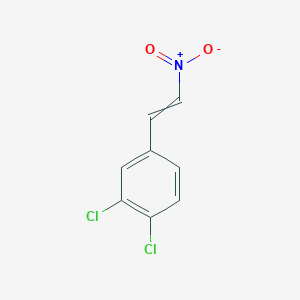

3,4-Dichloro-beta-nitrostyrene

Overview

Description

3,4-Dichloro-beta-nitrostyrene is an organic compound characterized by the presence of two chlorine atoms and a nitrovinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-beta-nitrostyrene typically involves the nitration of 1,2-dichlorobenzene followed by a vinylation reaction. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The vinylation step involves the reaction of the nitro compound with acetylene in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Michael Addition Reactions

3,4-Dichloro-beta-nitrostyrene participates in Michael additions with nucleophiles like malonates or active methylene compounds. Key findings:

-

Ni-based catalysts (e.g., Ni−SPT) enable efficient additions in toluene, with yields up to 95% under ambient conditions .

-

Et3N as co-catalyst : Enhances reaction rates, particularly for β-nitrostyrenes with electron-withdrawing groups .

Table 2: Catalytic Michael Addition Data

| Catalyst | Nucleophile | Yield (%) | Time (h) |

|---|---|---|---|

| Ni−SPT (2.5%) | Dimethyl malonate | 95 | 60 |

| Ni−PDT (5%) | Acetylacetone | 83 | 24 |

Friedel-Crafts Alkylation

Rhodium complexes catalyze Friedel-Crafts alkylation of arenes (e.g., 1,3,5-trimethoxybenzene) with β-nitrostyrenes. For This compound , the reaction likely proceeds via:

-

Coordination of the nitroalkene to the Rh center.

-

C–H activation on the arene.

-

Alkylation followed by hydrolysis to form quaternary carbons .

Table 3: Rh-Catalyzed Alkylation Data

| Arene | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| 1,3,5-Trimethoxybenzene | [Cp*Rh{(R)-Pro}] | 52.5 | 83 |

Vinylogous Processes

While not explicitly studied for 3,4-dichloro derivatives, related β-nitrostyrenes undergo vinylogous γ-aldol reactions via dienamine intermediates . This involves:

-

Iminium/enamine formation with organocatalysts.

-

γ-attack on the aldehyde, followed by cyclization.

Cycloaddition Pathways

Hetero-Diels-Alder (HDA) reactions are plausible for conjugated nitroolefins. Asynchronous HDA mechanisms may explain stereochemical outcomes in annulation processes .

Scientific Research Applications

Chemical Synthesis and Production

Synthetic Routes:

The synthesis of 3,4-Dichloro-beta-nitrostyrene typically involves a two-step process:

- Nitration of 1,2-Dichlorobenzene: This step introduces the nitro group into the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

- Vinylation Reaction: The nitro compound is then reacted with acetylene in the presence of a palladium catalyst under controlled conditions to form this compound.

Industrial Production:

In industrial settings, these synthetic routes are scaled up using large reactors and continuous flow systems. The optimization of reaction conditions (temperature, pressure) is crucial for maximizing yield while minimizing by-products.

Scientific Research Applications

This compound has diverse applications across several research domains:

Chemistry

- Intermediate in Organic Synthesis: It serves as an important intermediate in synthesizing complex organic molecules, facilitating the development of new chemical entities.

Biology

- Biological Activity Studies: Research has indicated that compounds similar to this compound exhibit significant biological activity. For instance, β-nitrostyrenes have been studied for their potential as anti-leishmanial agents and their ability to inhibit various biological processes such as NLRP3 inflammasome activation .

Medicine

- Drug Development: The compound is being investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets like enzymes and receptors, which may lead to the development of new pharmacological agents .

Industry

- Production of Specialty Chemicals: In industrial applications, it is utilized in producing specialty chemicals and materials due to its reactive nature and ability to undergo various chemical transformations.

A study on β-nitrostyrenes highlighted their antimicrobial properties. Compounds with similar structures demonstrated efficacy against various fungal strains and were noted for their anti-proliferative effects. The nitrovinyl side chain was identified as a critical feature for biological activity .

Case Study 2: Drug Interaction

Research indicated that derivatives of β-nitrostyrenes could inhibit the NLRP3 inflammasome, which plays a role in inflammation and wound healing. This suggests that this compound may have therapeutic potential in treating inflammatory conditions .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates development of new compounds |

| Biology | Anti-leishmanial agent | Inhibits NLRP3 inflammasome activation |

| Medicine | Potential drug candidate | Interacts with enzymes/receptors |

| Industry | Specialty chemicals production | Reactive nature allows diverse applications |

Mechanism of Action

The mechanism of action of 3,4-Dichloro-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the vinyl group.

1,2-Dichloro-4-(2-amino-vinyl)-benzene: Similar structure with an amino group instead of a nitro group.

1,2-Dichloro-4-(2-hydroxy-vinyl)-benzene: Similar structure with a hydroxy group instead of a nitro group.

Uniqueness

3,4-Dichloro-beta-nitrostyrene is unique due to the presence of both chlorine atoms and a nitrovinyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dichloro-beta-nitrostyrene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nitration and halogenation of styrene derivatives. For example, nitrostyrene analogs are often prepared using mixed acid (HNO₃/H₂SO₄) systems under controlled temperatures (0–5°C) to avoid over-nitration. Halogenation with Cl₂ or SOCl₂ at 40–60°C introduces chloro groups, but stoichiometric ratios must be optimized to prevent di-substitution . Purity (>97%) is achievable through recrystallization in ethanol or hexane, validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns: the β-nitrostyrene group shows characteristic deshielded vinyl protons (~δ 7.5–8.5 ppm). IR spectroscopy identifies NO₂ stretching (~1520 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Computational methods (DFT, Gaussian 16) predict electron-withdrawing effects of Cl and NO₂ groups, critical for reactivity studies .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is light-sensitive and degrades under UV exposure. Stability studies show <5% decomposition over 6 months when stored in amber vials at 2–8°C in anhydrous conditions (validated by GC-MS). Degradation products include chlorinated benzoic acids, identified via LC-QTOF-MS .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) achieves LODs of 0.1 µg/mL. For trace analysis, UPLC-MS/MS (ESI-negative mode) using MRM transitions (e.g., m/z 246 → 201) improves specificity. Matrix effects in biological samples are mitigated via SPE cleanup (C18 cartridges) .

Advanced Research Questions

Q. How do electronic effects of this compound influence its reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer : The electron-deficient β-nitrostyrene moiety acts as a dienophile in Diels-Alder reactions. Kinetic studies (UV-Vis monitoring) reveal rate acceleration with electron-rich dienes. Substituent effects are quantified using Hammett plots (ρ = +1.2 for Cl groups), correlating with DFT-calculated LUMO energies .

Q. What challenges arise in resolving enantiomers or polymorphs of this compound, and how can they be addressed?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers, but low solubility complicates resolution. Polymorph screening via solvent-mediated crystallization (e.g., acetone/water) identifies Form I (monoclinic) and Form II (orthorhombic), characterized by PXRD and DSC .

Q. How should researchers reconcile contradictory data on the compound’s toxicity or environmental persistence?

- Methodological Answer : Discrepancies in ecotoxicity studies (e.g., LC₅₀ in Daphnia magna) often stem from matrix differences. Meta-analyses using PRISMA guidelines and weight-of-evidence approaches prioritize high-quality datasets (e.g., OECD-compliant assays). Persistence in soil is pH-dependent, with t₁/₂ ranging 30–90 days (OECD 307) .

Q. What strategies optimize this compound’s role in synthesizing bioactive derivatives (e.g., antifungals or kinase inhibitors)?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the nitro group (e.g., reduction to amine) or introducing heterocycles. In vitro assays (MIC for antifungals) combined with molecular docking (PDB: 1KE5) identify key interactions with target proteins. Toxicity thresholds are assessed via HepG2 cell viability assays .

Properties

Molecular Formula |

C8H5Cl2NO2 |

|---|---|

Molecular Weight |

218.03 g/mol |

IUPAC Name |

1,2-dichloro-4-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H |

InChI Key |

XHGCFWXSHIHYFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.